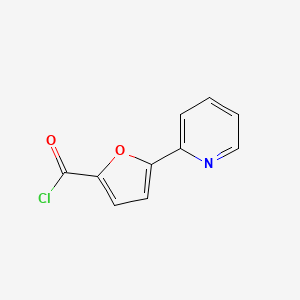
5-(Pyridin-2-yl)furan-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-2-yl)furan-2-carbonyl chloride is a heterocyclic organic compound that features both pyridine and furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)furan-2-carbonyl chloride typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride. This reaction is carried out in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide. The subsequent treatment of this amide with diphosphorus pentasulfide in anhydrous toluene under reflux conditions produces the corresponding carbothioamide. This carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to obtain 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyridin-2-yl)furan-2-carbonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: Reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation occur, with the substituent entering exclusively at the 5-position of the furan ring.
Common Reagents and Conditions
Nitration: Typically involves nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Hydroxymethylation: Formaldehyde and a base are commonly used.
Formylation: Formylating agents like formic acid or formyl chloride.
Acylation: Acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitrated, brominated, hydroxymethylated, formylated, and acylated products.
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-2-yl)furan-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism by which 5-(Pyridin-2-yl)furan-2-carbonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The compound can undergo various substitution reactions, where the electrophilic carbonyl chloride group reacts with nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the pyridine and furan rings, which stabilize the transition state during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: A related compound with similar reactivity and applications.
5-(Chloromethyl)furan-2-carbonyl chloride: Another furan-based compound with similar electrophilic properties.
Uniqueness
5-(Pyridin-2-yl)furan-2-carbonyl chloride is unique due to the presence of both pyridine and furan rings, which confer distinct electronic properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
554453-73-5 |
|---|---|
Molekularformel |
C10H6ClNO2 |
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
5-pyridin-2-ylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H |
InChI-Schlüssel |
IBJNHXQCSBBBCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=C(O2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



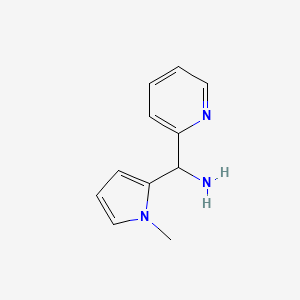
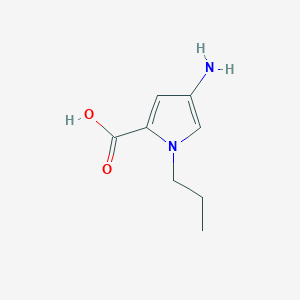
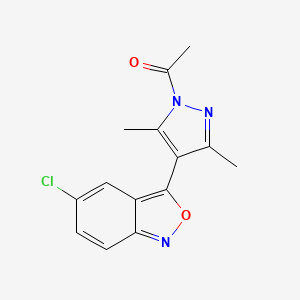
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
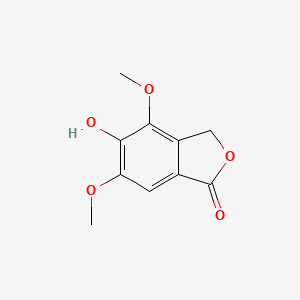
![2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole](/img/structure/B12875274.png)
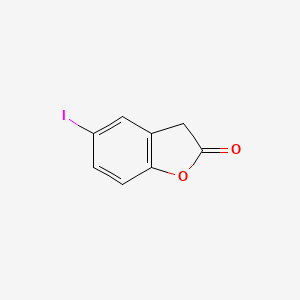


![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)

![2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole](/img/structure/B12875316.png)

